R-(-)-Salmeterol R-(-)-Salmeterol (R)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has R configuration. It is an enantiomer of a (S)-salmeterol.
Brand Name: Vulcanchem
CAS No.: 135271-47-5
VCID: VC0158136
InChI: InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1
SMILES: C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol

R-(-)-Salmeterol

CAS No.: 135271-47-5

Main Products

VCID: VC0158136

Molecular Formula: C25H37NO4

Molecular Weight: 415.6 g/mol

R-(-)-Salmeterol - 135271-47-5

CAS No. 135271-47-5
Product Name R-(-)-Salmeterol
Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
IUPAC Name 2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
Standard InChI InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1
Standard InChIKey GIIZNNXWQWCKIB-VWLOTQADSA-N
Isomeric SMILES C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O
SMILES C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Canonical SMILES C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Description (R)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has R configuration. It is an enantiomer of a (S)-salmeterol.
PubChem Compound 6604001
Last Modified Nov 11 2021
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